Cas no 89898-05-5 (7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol)

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol is a bicyclic ether alcohol with a highly functionalized structure, featuring both an oxabicyclic core and a hydroxymethyl group. This compound is valuable in synthetic chemistry due to its rigid bicyclic framework, which serves as a versatile intermediate for the preparation of complex molecules, including pharmaceuticals and fine chemicals. The presence of the reactive ene and alcohol functionalities allows for selective modifications, enabling applications in cycloadditions, polymerizations, and derivatizations. Its stability and well-defined stereochemistry make it particularly useful in asymmetric synthesis and catalysis. The compound’s unique structure also lends itself to studies in material science and ligand design.
7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol structure
89898-05-5 structure
Product name:7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol
CAS No:89898-05-5
MF:C7H10O2
MW:126.153102397919
CID:994430
PubChem ID:265092

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 7-oxabicyclo[2.2.1]hept-2-en-5-ylmethanol
    • 7-oxanorborn-2-en-5-ylmethanol
    • 7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanol
    • 89898-05-5
    • 5-hydroxymethyl-7-oxa-2-norbornene
    • SCHEMBL1088878
    • NSC100897
    • DTXSID70295269
    • EN300-7628996
    • NSC-100897
    • FUCCKJSLKAHDNQ-UHFFFAOYSA-N
    • {7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
    • 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol
    • Inchi: InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2
    • InChI Key: FUCCKJSLKAHDNQ-UHFFFAOYSA-N
    • SMILES: C1C2C=CC(C1CO)O2

Computed Properties

  • Exact Mass: 126.068
  • Monoisotopic Mass: 126.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.166
  • Boiling Point: 209.6°C at 760 mmHg
  • Flash Point: 91.7°C
  • Refractive Index: 1.525
  • PSA: 29.46000
  • LogP: 0.32220

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7628996-0.25g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
0.25g
$774.0 2024-05-22
Enamine
EN300-7628996-10.0g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
10.0g
$3622.0 2024-05-22
Enamine
EN300-7628996-0.5g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
0.5g
$809.0 2024-05-22
Enamine
EN300-7628996-1.0g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
1.0g
$842.0 2024-05-22
Enamine
EN300-7628996-0.1g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
0.1g
$741.0 2024-05-22
Enamine
EN300-7628996-0.05g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
0.05g
$707.0 2024-05-22
Enamine
EN300-7628996-2.5g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-7628996-5.0g
{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol
89898-05-5 95%
5.0g
$2443.0 2024-05-22

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol Related Literature

Additional information on 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol

Introduction to Compound with CAS No. 89898-05-5 and Product Name: 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol

The compound with the CAS number 89898-05-5 and the product name 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This bicyclic ether derivative has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry. The bicyclo[2.2.1] framework, characterized by its three-membered oxygen-containing ring fused to a five-membered carbon ring, imparts distinct electronic and steric properties that make it a valuable scaffold for drug discovery.

Recent advancements in the field of cheminformatics and computational modeling have highlighted the importance of such heterocyclic compounds in developing novel therapeutic agents. The 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol structure exhibits promising pharmacokinetic properties, including favorable solubility and metabolic stability, which are critical factors in drug design. Its oxygen-rich environment also suggests potential interactions with biological targets, making it a compelling candidate for further investigation.

In the context of modern pharmaceutical research, the synthesis and characterization of this compound have been influenced by cutting-edge methodologies such as transition metal-catalyzed cyclizations and asymmetric hydrogenations. These techniques have enabled chemists to access complex cyclic structures with high precision, thereby facilitating the exploration of their biological activities. For instance, modifications to the substituents on the oxygen atom or the methyl group at the 2-position can significantly alter the compound's interactions with enzymes and receptors.

One of the most intriguing aspects of 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol is its potential role as a precursor in the synthesis of more complex molecules. The presence of a hydroxymethyl group provides a versatile handle for further functionalization, allowing researchers to explore diverse chemical transformations. This flexibility has been exploited in several recent studies, where this compound has been used as a building block for designing analogs with enhanced binding affinity or selectivity towards specific biological targets.

The compound's relevance extends beyond academic research; it has also caught the eye of industrial pharmaceutical companies due to its structural novelty and potential therapeutic value. Several patents have been filed that describe novel derivatives of 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol, indicating its commercial interest. These patents often highlight applications in treating neurological disorders, inflammation, and other chronic conditions where small-molecule modulators are needed.

From a synthetic chemistry perspective, the preparation of 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol involves multi-step processes that showcase the ingenuity of organic chemists in constructing complex cyclic systems. The synthesis typically begins with readily available precursors and employs advanced catalytic systems to achieve high yields and enantioselectivity where necessary. Techniques such as microwave-assisted synthesis have also been employed to accelerate reaction times without compromising purity.

The biological evaluation of this compound has revealed several interesting properties that warrant further investigation. Initial in vitro studies have shown that derivatives of 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol can modulate certain enzyme activities, particularly those involved in signal transduction pathways relevant to diseases like cancer and neurodegeneration. Additionally, preliminary pharmacokinetic studies indicate that these compounds exhibit good oral bioavailability and reasonable tissue distribution, suggesting their potential for systemic therapy.

The future direction of research on 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. Advances in areas such as high-throughput screening and structure-based drug design will enable researchers to rapidly identify new derivatives with improved properties. Moreover, computational approaches like molecular dynamics simulations can provide insights into how these molecules interact with their biological targets at an atomic level.

In conclusion, 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol (CAS No. 89898-05-5) stands out as a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. Its synthesis reflects the latest trends in organic chemistry, while its applications span across multiple therapeutic areas. As research continues to uncover new derivatives and mechanisms of action, this compound is poised to play an important role in the next generation of medicinal agents.

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